2(3H)-Furanone, dihydro-5-methoxy-

Description

Overview of Dihydrofuranone Scaffolds in Synthetic Chemistry

The dihydro-2(3H)-furanone, or γ-butyrolactone, ring is a privileged structure in medicinal and synthetic chemistry. nih.gov This five-membered heterocyclic motif, containing an ester group within the ring, is a core component of many biologically active natural products, including those with antifungal and cytotoxic properties. nih.gov The inherent reactivity and stereochemical possibilities of the γ-butyrolactone scaffold make it a versatile building block for the synthesis of more complex molecular architectures. nih.gov

The synthesis of γ-butyrolactones has been a subject of intense research for decades, leading to a variety of methodologies. nih.gov Classical approaches often rely on the intramolecular esterification (lactonization) of γ-hydroxycarboxylic acids. nih.gov More contemporary methods have expanded the synthetic chemist's toolkit, employing transition metal-catalyzed reactions, organocatalysis, and photoredox catalysis to construct the lactone ring with high levels of efficiency and stereocontrol. nih.govorganic-chemistry.org For instance, gold-catalyzed intramolecular hydroalkoxylation of specific unsaturated alcohols provides an efficient route to these structures. organic-chemistry.org The functionalization of the dihydrofuranone ring at various positions allows for the generation of diverse molecular libraries, crucial for drug discovery and material science.

The Contextual Significance of 2(3H)-Furanone, dihydro-5-methoxy-, within Heterocyclic Research

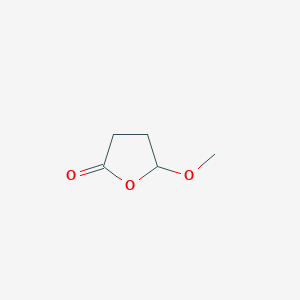

While extensive studies on 2(3H)-Furanone, dihydro-5-methoxy-, are not widely present in scientific literature, its structure as a 5-alkoxy substituted γ-butyrolactone places it in a category of valuable synthetic intermediates. The key feature of this molecule is the methoxy (B1213986) group at the C5 position, which forms a cyclic hemiacetal ester. This functionality imparts specific reactivity to the molecule.

The synthesis of related 5-alkoxy-2(5H)-furanones has been achieved from furfural (B47365), a readily available platform chemical derived from biomass. rsc.orgwikipedia.org One common method involves the oxidation of furfural in the presence of an alcohol, such as methanol (B129727). wikipedia.org For example, the anodic oxidation of furan (B31954) in methanol can yield 2,5-dihydro-2,5-dimethoxyfurans, which are related precursors. rsc.org

The reactivity of the 5-alkoxy group makes these compounds useful as building blocks. The hemiacetal ester linkage is susceptible to nucleophilic attack, and these molecules can undergo reactions such as hydrolysis or act as monomers in cationic ring-opening copolymerizations. rsc.org The addition of an alcohol across the double bond of a 2(5H)-furanone precursor, often acid-catalyzed, is a plausible route to the saturated dihydro-5-alkoxy-2(3H)-furanone system. youtube.comlibretexts.org This reaction is analogous to the well-established acid-catalyzed hydration of alkenes. libretexts.orglibretexts.org The presence of the methoxy group at the anomeric C5 position makes 2(3H)-Furanone, dihydro-5-methoxy- a precursor for introducing a functionalized side chain or for further heterocyclic transformations, highlighting its potential utility in the synthesis of complex target molecules.

Compound Data

Predicted Physicochemical Properties of 2(3H)-Furanone, dihydro-5-methoxy-

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₅H₈O₃ |

| Molar Mass | 116.12 g/mol |

| Boiling Point | Approximately 195-205 °C at 760 mmHg |

| Density | Approximately 1.15 g/cm³ |

| IUPAC Name | 5-methoxydihydrofuran-2(3H)-one |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxyoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5-3-2-4(6)8-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGQENORKZKICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452419 | |

| Record name | 2(3H)-Furanone, dihydro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21963-36-0 | |

| Record name | 2(3H)-Furanone, dihydro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 3h Furanone, Dihydro 5 Methoxy , and Derivatives

Established Synthetic Pathways for Furanone Ring Formation

The creation of the furanone ring is primarily achieved through the cyclization of linear precursor molecules. These established methods provide reliable access to the core structure of these heterocyclic compounds.

Intramolecular cyclization stands as a fundamental strategy for forming the five-membered ring of dihydro-2(3H)-furanones. This process typically involves a linear molecule containing both a hydroxyl group and a carboxylic acid or ester functionality. Under acidic or basic conditions, the hydroxyl group can perform a nucleophilic attack on the carbonyl carbon of the acid or ester, leading to the elimination of water or an alcohol and the formation of the cyclic lactone.

One general strategy involves the acid-catalyzed cyclization-dehydration of a 1,3-diketone precursor to yield the corresponding 3(2H)-furanone. acs.org Radical cyclization reactions also provide a pathway to furanone rings, where the ring size formed (five- or six-membered) can be influenced by factors such as the concentration of the hydrogen-donor and the stereochemistry of the starting material. libretexts.org The formation of the five-membered ring in these reactions is often described as an exo closure. libretexts.org The transition state geometry, whether chair-like or boat-like, also plays a role in the energetics of the cyclization process. libretexts.org

A powerful method for synthesizing highly substituted 2(3H)-furanones involves the electrophilic cyclization of 3-alkynoate esters and their corresponding acids. acs.orgnih.gov This process is efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, generally providing good to excellent yields. acs.orgnih.gov Common electrophiles used in this reaction include iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl). acs.orgnih.gov

The success of this cyclization is sensitive to the substitution pattern of the precursor molecule. Specifically, the presence of an sp²-hybridized carbon at the R position of the 3-alkynoate ester or acid can hinder the reaction, likely because the geometry prevents the nucleophilic oxygen of the ester from reaching the iodonium (B1229267) intermediate to complete the cyclization. acs.org Research has shown that 3-alkynoic acids often yield better results than their ester counterparts in these electrophilic cyclizations. acs.org The resulting 4-iodo-2(3H)-furanones are particularly valuable as they provide a handle for further functionalization through subsequent palladium-catalyzed reactions. acs.org

Similarly, 4-iodo-3-furanones can be constructed from 2-alkynyl-2-silyloxy carbonyl compounds through a tandem sequence of electrophilic cyclization induced by N-iodosuccinimide (NIS), followed by a 1,2-migration. acs.orgorganic-chemistry.org A more versatile variant of this reaction employs a gold(III) chloride catalyst in the presence of NIS to produce highly substituted furanones. acs.orgorganic-chemistry.org

Table 1: Examples of Electrophilic Cyclization for Furanone Synthesis

| Precursor Type | Electrophile/Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|

| 3-Alkynoate esters/acids | I₂, ICl, PhSeCl | Substituted 2(3H)-furanones | An efficient process tolerant of various functional groups, with acids often giving better yields than esters. acs.org | acs.orgnih.gov |

| 2-Alkynyl-2-silyloxy carbonyl compounds | N-Iodosuccinimide (NIS) | 4-Iodo-3-furanones | Involves a tandem cyclization/1,2-migration sequence. organic-chemistry.org | acs.orgorganic-chemistry.org |

| 2-Alkynyl-2-silyloxy carbonyl compounds | AuCl₃ / NIS | Highly substituted 4-iodo-3-furanones | A more versatile, catalyzed version of the NIS-induced cyclization. organic-chemistry.org | acs.orgorganic-chemistry.org |

Advanced Methodologies for Stereoselective and Isotopic Labeling Syntheses

More advanced synthetic methods allow for precise control over the stereochemistry of the furanone ring and the introduction of isotopic labels, which are crucial for mechanistic studies and as tracers in biological systems.

A general synthetic procedure has been developed for creating isotopomeric dihydro-2(3H)-furanones (γ-butyrolactones) that contain two, four, or six deuterium (B1214612) atoms. nih.gov This method achieves quantitative yields through the reaction of saturated C4 diacids (like succinic acid) or unsaturated C4 diacids (such as fumaric, maleic, or acetylenedicarboxylic acid) in the presence of a specific ruthenium catalyst, Ru₄H₄(CO)₈(PBu₃)₄. nih.gov The reaction is carried out under high deuterium pressure (180 bar) and at an elevated temperature (180 °C). nih.gov This technique was successfully applied to the total synthesis of a hexadeuterated lignan, demonstrating its utility in preparing complex, isotopically labeled molecules. nih.gov

Achieving enantioselectivity in the synthesis of dihydro-2(3H)-furanone derivatives is a significant challenge that has been addressed through various catalytic systems. One notable approach is a modified Feist-Bénary reaction that employs acyclic β-ketoesters and (E)-β,γ-bromo nitrostyrenes to asymmetrically synthesize 2,3-dihydrofurans. nih.gov L-Threonine-derived tertiary amine/thiourea catalysts proved to be highly efficient, facilitating the reaction with high enantioselectivity. nih.gov

Another powerful strategy involves a palladium-catalyzed one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov This method utilizes a Heck-Matsuda reaction followed by carbonylation and/or an organotin transmetalation step with chiral N,N-ligands. nih.gov This approach operates under mild conditions, tolerates a wide array of functional groups, and provides access to enantioenriched dihydrobenzofurans with an adjacent quaternary stereocenter in high yields (up to 91%) and excellent enantiomeric ratios (up to 99:1). nih.gov

Functionalization and Derivatization Approaches

Once the furanone core is synthesized, it can be further modified to create a diverse range of derivatives. The iodo-substituted furanones produced via electrophilic cyclization are particularly useful intermediates. acs.org The iodine atom can be readily replaced by other functional groups through palladium-catalyzed cross-coupling reactions, opening up a wide synthetic space for creating variedly substituted furanones. acs.org

Another derivatization strategy involves the isomerization of the furanone ring. For instance, 2(3H)-furanone can be isomerized to the more thermodynamically stable 2(5H)-furanone. orgsyn.org This process can be catalyzed by N,N-dimethylaminoethanol. The resulting 2(5H)-furanones can then undergo further reactions. For example, methylation with methyl iodide can be used to introduce a methyl group, demonstrating a pathway to further functionalize the furanone scaffold. orgsyn.org

Reactions Involving Mucochloric Acid and Its Methoxy (B1213986) Derivatives as Precursors to 2(5H)-Furanone Systems

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its bromo analog, mucobromic acid, are highly functionalized and reactive molecules that serve as key starting materials for the synthesis of a wide array of 2(5H)-furanone derivatives. researchgate.netmdpi.comnih.gov Their utility stems from the presence of a carbonyl group conjugated with a double bond, a hydroxyl group at the C5 position, and two labile halogen atoms at the C3 and C4 positions, which provide multiple sites for chemical modification. mdpi.comnih.gov

One of the primary transformations of mucochloric acid involves the modification of the hydroxyl group at the C5 position. For instance, the methoxy derivative, 3,4-dichloro-5-methoxy-2(5H)-furanone, is a crucial intermediate. mdpi.com This etherification is a common strategy to alter the reactivity and solubility of the furanone system.

Acid-catalyzed reactions of mucochloric and mucobromic acids with alcohols, such as l-menthol (B7771125) and l-borneol, lead to the formation of 3,4-dihalo-5-alkoxy-2(5H)-furanones. nih.gov These reactions typically yield a mixture of diastereomers at the C5 position, which can often be separated by recrystallization. nih.gov

Furthermore, mucochloric acid can be synthesized through various routes, including the oxidation of furfural (B47365) with manganese dioxide in the presence of hydrochloric acid, a process that proceeds in two steps. mdpi.comnih.gov Another method involves the oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid with concentrated nitric acid. mdpi.comnih.gov

The reaction of mucochloric acid or its 5-aryl derivatives with bifunctional N-nucleophiles like hydrazine (B178648) and its derivatives in acidic aqueous solutions at elevated temperatures can lead to a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. mdpi.comnih.gov

| Precursor | Reagent(s) | Product(s) | Yield | Reference(s) |

| Mucochloric acid | l-menthol, acid catalyst | (S)-3,4-dichloro-5-(l)-menthyloxy-2(5H)-furanone | - | nih.gov |

| Mucobromic acid | l-borneol, acid catalyst | (S)-3,4-dibromo-5-(l)-bornyloxy-2(5H)-furanone | - | nih.gov |

| Furfural | MnO₂, HCl | Mucochloric acid | 59-67% | mdpi.comnih.gov |

| 3,4-dichlorofuran | conc. HNO₃ | Mucochloric acid | 24% | mdpi.comnih.gov |

| Mucochloric acid | Hydrazine derivative, aq. acid | 4,5-dihalogeno-3(2H)-pyridazinone | 35-90% | mdpi.comnih.gov |

Nucleophilic and Electrophilic Functionalization of the Furanone Core

The furanone core, particularly when substituted with halogens, is highly susceptible to both nucleophilic and electrophilic attacks, allowing for extensive functionalization.

Nucleophilic Substitution:

The halogen atoms at the C3 and C4 positions of the 2(5H)-furanone ring are readily displaced by various nucleophiles. The regioselectivity of these substitution reactions can often be controlled by the reaction conditions.

Thiolation: In the presence of a base like triethylamine (B128534), 5-alkoxy-3,4-dihalo-2(5H)-furanones react with thiols in a highly regioselective manner to afford 4-thiosubstituted products. nih.gov For example, reactions with arylthiols yield 4-arylsulfanyl derivatives. nih.gov These thioethers can be subsequently oxidized to the corresponding sulfones using reagents like hydrogen peroxide in acetic acid. nih.gov Mucochloric acid itself reacts with 2-mercaptoethanol (B42355) in the presence of triethylamine to give 3-chloro-5-hydroxy-4-(2-hydroxyethylsulfanyl)furan-2(5H)-one. researchgate.net

Amination: Mucochloric acid and its derivatives react with amino compounds. For instance, with the amino group of nucleobases, N-amination products are formed. nih.gov

Phosphonylation: Trimethoxyphosphite reacts with 3,4,5-trichloro-2(5H)-furanone or 5-methoxy-3,4-dichloro-2(5H)-furanone via an addition-elimination mechanism, resulting in the substitution of the chlorine atom at the C4 position to form a phosphonate (B1237965). mdpi.com

Electrophilic Reactions:

Arylation: In the presence of a Lewis or Brønsted acid, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes, such as methoxybenzene and indole. This reaction, which can be considered an electrophilic aromatic substitution, forms a new carbon-carbon bond at the C5 position of the furanone ring. mdpi.comnih.gov

Knoevenagel Condensation: 3,4-Dibromo and 3,4-dichloro-2(5H)-furanones undergo Knoevenagel condensation at the C5 carbon with compounds possessing an active hydrogen atom in the presence of a Lewis acid like In(OAc)₃, affording products in good yields. nih.gov

| Furanone Derivative | Reagent(s) | Reaction Type | Product | Yield | Reference(s) |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Arylthiol, triethylamine | Nucleophilic Substitution | 4-Arylsulfanyl-5-alkoxy-3-halo-2(5H)-furanone | Good | nih.gov |

| 4-Arylsulfanyl-2(5H)-furanone thioether | H₂O₂, acetic acid | Oxidation | 4-Arylsulfonyl-2(5H)-furanone sulfone | - | nih.gov |

| Mucochloric acid | 2-Mercaptoethanol, triethylamine | Nucleophilic Substitution | 3-chloro-5-hydroxy-4-(2-hydroxyethylsulfanyl)furan-2(5H)-one | - | researchgate.net |

| 5-Methoxy-3,4-dichloro-2(5H)-furanone | Trimethoxyphosphite | Nucleophilic Substitution | C4-phosphonate derivative | - | mdpi.com |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Arene, Lewis/Brønsted acid | Electrophilic Arylation | 5-Aryl-3,4-dihalo-2(5H)-furanone | 60-73% | mdpi.comnih.gov |

| 3,4-Dihalo-2(5H)-furanone | Compound with active hydrogen, In(OAc)₃ | Knoevenagel Condensation | C5-substituted product | 60-95% | nih.gov |

Mechanistic Investigations and Reactivity Patterns of 2 3h Furanone, Dihydro 5 Methoxy

Exploration of Ring Transformation Reactions

The furanone ring of dihydro-5-methoxy-2(3H)-furanone is amenable to various transformation reactions, which can be broadly categorized into ring-opening and subsequent cyclization pathways, and the formation of related heterocyclic systems.

Ring Opening and Subsequent Cyclization Pathways

The dihydro-5-methoxy-2(3H)-furanone ring can undergo cleavage under specific reaction conditions, followed by intramolecular cyclization to yield new heterocyclic structures. A notable example is the reaction with hydrazine (B178648) hydrate (B1144303). eurjchem.com This process involves an initial nucleophilic attack by the hydrazine on the carbonyl group of the furanone, leading to the opening of the lactone ring to form an intermediate acid hydrazide. eurjchem.comresearchgate.net This intermediate then undergoes a subsequent intramolecular cyclization to furnish a pyridazinone derivative. eurjchem.comresearchgate.net

Base-catalyzed ethanolysis also demonstrates a ring-opening pathway, affording the corresponding ethyl ester of the γ-keto acid. eurjchem.comresearchgate.net This reaction highlights the lability of the ester linkage within the furanone ring under basic conditions.

Formation of Related Heterocyclic Systems (e.g., Pyrrolinones, Pyridazinones)

The transformation of dihydro-5-methoxy-2(3H)-furanone into other heterocyclic systems is a well-documented area of its chemistry. The synthesis of pyridazinones is a prominent example, as detailed in the preceding section, occurring through a ring-opening-cyclization mechanism with hydrazine hydrate. eurjchem.comresearchgate.net Specifically, the reaction of 5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone with hydrazine hydrate results in the formation of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. researchgate.netraco.catraco.cat

Furthermore, treatment of 3,4-dichloro-5-methoxy-2(5H)-furanone with ammonia (B1221849) can lead to the formation of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one, demonstrating the conversion of the furanone ring to a pyrrolinone system. mdpi.com The reaction with o-phenylenediamine (B120857) in boiling ethanol (B145695) provides a pathway to benzimidazole (B57391) derivatives. eurjchem.com These transformations underscore the utility of dihydro-5-methoxy-2(3H)-furanone as a scaffold for generating a variety of heterocyclic compounds.

Detailed Analysis of Reaction Mechanisms

The reactivity of the dihydro-5-methoxy-2(3H)-furanone ring is governed by several fundamental reaction mechanisms, including nucleophilic substitution, addition-elimination, and acid-catalyzed rearrangements.

Nucleophilic Substitution Processes at the Furanone Ring

The furanone ring, particularly when substituted with leaving groups, is susceptible to nucleophilic substitution. For instance, in 5-alkoxy-3,4-dichloro-2(5H)-furanone, mercaptans can act as nucleophiles, leading to substitution at either the C4 or C5 position, depending on the reaction conditions. nih.gov Similarly, reaction with sodium azide (B81097) in methanol (B129727) can result in the substitution of a chlorine atom at the C4 position to yield a 5-alkoxy-4-azido derivative. nih.gov

Addition-Elimination Mechanisms in Furanone Chemistry

Addition-elimination reactions are a key feature of the chemistry of unsaturated furanones. Primary aryl and heteroaryl amines react with 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) via a Michael-type addition-elimination. nih.gov The amino group adds to the C4 position of the conjugated system, followed by the elimination of hydrogen chloride to yield 4-amino derivatives. nih.gov A similar mechanism is observed in the reaction of trimethoxyphosphite with 3,4,5-trichloro-2(5H)-furanone or 5-methoxy-3,4-dichloro-2(5H)-furanone, where a phosphonate (B1237965) is formed through substitution at the C4 position. mdpi.com

The reaction of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone with amines in refluxing ethanol leads to the formation of amides, which can then be cyclized to isothiazolones upon treatment with thionyl chloride. eurjchem.com This sequence also likely proceeds through an initial nucleophilic addition of the amine to the carbonyl group, followed by ring opening.

Acid-Catalyzed Rearrangements and Transformations

In the presence of acids, dihydro-5-methoxy-2(3H)-furanone and its derivatives can undergo various rearrangements and transformations. For instance, 3,4-dihalogeno-5-hydroxy-2(5H)-furanone reacts with arenes and heteroarenes in the presence of Lewis or Brønsted acids. mdpi.comnih.gov This reaction, which can be considered a formal aromatic electrophilic substitution, results in the formation of a new carbon-carbon bond between the C5 position of the furanone and the aromatic ring. mdpi.comnih.gov

Under acidic conditions, the 2(5H)-furanone ring can exist in equilibrium with its open-chain aldehyde form. nih.gov This acyclic form can then react with nucleophiles. For example, with primary amino groups of amino acids, it forms an adduct that, after elimination of water, yields an imine. Subsequent reduction and cyclization produce a lactam. nih.gov

Chemoselectivity and Regioselectivity in Reactions of 2(3H)-Furanone, dihydro-5-methoxy-

The reactivity of the saturated lactone 2(3H)-Furanone, dihydro-5-methoxy-, is characterized by the presence of multiple electrophilic sites, leading to interesting considerations of chemoselectivity and regioselectivity in its reactions with various reagents. The primary sites susceptible to nucleophilic attack are the carbonyl carbon (C2), the methylene (B1212753) carbon adjacent to the carbonyl (C3), the carbon bearing the methoxy (B1213986) group (C5), and the ether oxygen within the ring. The presence of the electron-donating methoxy group at the C5 position significantly influences the electronic properties of the lactone ring, modulating the reactivity of these sites.

The chemoselectivity of reactions involving this furanone derivative is evident in the competition between acyl substitution at the carbonyl carbon and other potential transformations. For instance, under basic conditions, strong nucleophiles can induce ring-opening via attack at the carbonyl carbon. This is a common reactivity pattern for lactones. In contrast, reactions with certain electrophiles might target the oxygen atoms of the carbonyl or methoxy group.

Regioselectivity is a key consideration when multiple sites on the furanone ring can react. For example, in nucleophilic substitution reactions, the choice between attack at the C2 (carbonyl) and C5 positions is a critical determinant of the final product structure. The nature of the nucleophile, the solvent, and the reaction temperature can all influence this selectivity.

Detailed studies on closely related furanone derivatives provide valuable insights into the probable regiochemical outcomes for 2(3H)-Furanone, dihydro-5-methoxy-. For example, research on 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone has shown that with nitrogen-containing nucleophiles, the reaction pathway is highly dependent on the specific reagent and conditions. butlerov.com In these cases, nucleophilic attack can be directed to either the carbonyl carbon or the C4 carbon of the lactone ring. butlerov.com

Similarly, investigations into the reactivity of 5-alkoxy-3,4-dihalo-2(5H)-furanones with various nucleophiles have demonstrated that substitution can occur at either the C4 or C5 position, depending on the reaction conditions. nih.gov For instance, the reaction of 5-methoxy-3,4-dichloro-2(5H)-furanone with trimethoxyphosphite proceeds via an addition-elimination mechanism to yield a phosphonate product resulting from substitution at the C4 carbon. nih.gov While these examples are from unsaturated furanone systems, they highlight the electronic influence of the C5-alkoxy group and the potential for selective reactions at different ring positions.

In the case of the saturated 2(3H)-Furanone, dihydro-5-methoxy-, the absence of a C3-C4 double bond removes the possibility of conjugate addition, simplifying the regiochemical possibilities for nucleophilic attack compared to its unsaturated counterparts. The primary competition for nucleophiles would be between the carbonyl carbon (C2) and the C5 carbon. Hard nucleophiles are generally expected to preferentially attack the hard electrophilic center of the carbonyl carbon, leading to ring-opening or acyl substitution products. Softer nucleophiles might show a greater propensity to attack the C5 position, leading to substitution of the methoxy group, particularly if it can be activated by a Lewis acid.

The table below summarizes the expected regioselectivity in reactions of 2(3H)-Furanone, dihydro-5-methoxy- with different types of nucleophiles, based on established principles and data from related compounds.

| Nucleophile Type | Primary Reactive Site | Expected Product Type | Governing Factors |

|---|---|---|---|

| Hard Nucleophiles (e.g., OH⁻, RO⁻, LiAlH₄) | Carbonyl Carbon (C2) | Ring-opened products (hydroxy acids/esters) or reduction products (diols) | Hard-Soft Acid-Base (HSAB) principle; high charge density on the carbonyl carbon. |

| Soft Nucleophiles (e.g., RSH, R₃P) | C5 Carbon | C5-substituted furanones | HSAB principle; potential for SN2-type displacement of the methoxy group, possibly assisted by a Lewis acid. |

| Amines (e.g., RNH₂) | Carbonyl Carbon (C2) | Ring-opened amides | Nucleophilic acyl substitution leading to cleavage of the ester bond. |

It is important to note that these are generalized predictions, and the actual outcome of a reaction can be influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed. The interplay of these factors makes the study of chemoselectivity and regioselectivity in the reactions of 2(3H)-Furanone, dihydro-5-methoxy- a rich area for mechanistic investigation.

Advanced Analytical Characterization Techniques in Dihydrofuranone Research

Chromatographic Separations for Complex Mixtures

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including dihydro-5-methoxy-2(3H)-furanone and its analogs. imreblank.chresearchgate.net When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separation and identification. imreblank.ch In the analysis of furanones, GC-MS is widely used for its sensitivity and the availability of mass spectral libraries that aid in compound identification. imreblank.ch For instance, the analysis of chlorinated and brominated hydroxyfuranones has been successfully achieved using GC with an ion-trap mass detector, a method considered an alternative to high-resolution mass spectrometry. nih.gov

However, the analysis of complex matrices, such as those found in food and environmental samples, often requires enhanced separation capabilities. researchgate.netnih.gov This is where comprehensive two-dimensional gas chromatography (GCxGC) offers significant advantages. GCxGC provides a much higher peak capacity and improved resolution by subjecting the effluent from a primary GC column to a second, different column for further separation. nih.govchromatographyonline.com This technique is particularly useful for resolving co-eluting compounds that would otherwise overlap in a one-dimensional GC analysis. nih.gov The use of GCxGC coupled with a quadrupole time-of-flight mass spectrometer (QTOF-MS) has been demonstrated to be a robust approach for characterizing volatile organic compounds (VOCs) in complex samples. nih.gov

The choice of sample introduction method is also critical. Headspace solid-phase microextraction (HS-SPME) is a common technique used to extract and concentrate volatile analytes like dihydro-5-methoxy-2(3H)-furanone from a sample matrix before GC analysis. nih.govnih.govresearchgate.net The selection of the appropriate SPME fiber and optimization of extraction parameters, such as temperature and time, are crucial for achieving good sensitivity and reproducibility. nih.govnih.gov

| Technique | Application | Sample Matrix | Key Findings | Reference(s) |

| GC-MS | Study of fragmentation of 3(2H)-furanones | Reference compounds and Maillard reaction systems | Elucidated fragmentation pathways of alkylated 4-hydroxy-3(2H)-furanones. | imreblank.ch |

| GC-ITD-MS-MS | Determination of chlorinated and brominated hydroxyfuranones | Spiked drinking water | Developed a sensitive and selective method for the analysis of these compounds. | nih.gov |

| HS-SPME-GCxGC-QTOF-MS | Characterization of volatile organic compounds | Food contact paperboard | Identified 344 VOCs and highlighted key odor-impact compounds. | nih.gov |

| HS-SPME-GC-MS | Determination of lactones in wine | Wine | Optimized HS-SPME conditions for the quantitative analysis of various lactones. | nih.govresearchgate.net |

| Enantioselective GC-MS | Quantification of lactone enantiomers | Butter and margarine | Determined the enantiomeric distributions of δ- and γ-lactones. | nih.gov |

| GC-MS/MS | Simultaneous analysis of furan (B31954) and its derivatives | Various food commodities | Developed a rapid method for the separation and detection of furan and its derivatives. | mdpi.com |

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation of a wide range of compounds, including furanones that may not be sufficiently volatile or stable for GC analysis. sielc.comhuji.ac.ilresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of furanone derivatives. sielc.comhuji.ac.ilresearchgate.net

For the analysis of 2(3H)-furanone derivatives, RP-HPLC methods often utilize C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com UV detection is frequently used, with wavelengths around 210 nm or 290 nm being common for furanones. researchgate.net

However, the complexity of some samples can lead to challenges with co-elution, where multiple compounds elute from the column at the same time. huji.ac.il To address this, various strategies have been developed. One approach is the use of a second detecting wavelength to differentiate the compounds of interest from interfering substances. huji.ac.il Another powerful solution is the coupling of LC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This provides enhanced selectivity and sensitivity, allowing for the accurate quantification of furanones even in complex matrices like baby food. researchgate.netnih.gov

| Technique | Column | Mobile Phase | Detection | Application | Reference(s) |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | Analysis of 2(5H)-Furanone | sielc.com |

| RP-HPLC | Zorbax ODS | 0.05M Sodium Acetate (pH 4.0)/Methanol (B129727) (70:30) | UV at 290 nm | Analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in pineapple and grapefruit juices | researchgate.net |

| LC-MS/MS | - | Acetonitrile-based extraction | Triple Quadrupole MS | Simultaneous determination of acrylamide (B121943) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food | researchgate.netnih.gov |

| HPLC | PerkinElmer Aqueous C18 | Water/Acetonitrile gradient | UV/Vis | Determination of furanic compounds | s4science.at |

| HPLC | - | - | Diode Array Detector | Quantitative analysis of furanic compounds in transformer oil | shimadzu.com |

Spectroscopic Elucidation of Molecular Structures

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of known structures by providing highly accurate mass measurements. ufl.eduxmu.edu.cnnih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can determine the mass of an ion with high precision, often to four or five decimal places. ufl.edu This accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. ufl.edunih.gov

In the context of dihydrofuranone research, HRMS is used to confirm the molecular formula of newly synthesized or isolated compounds. For example, the elemental composition of fragment ions of metalla-aromatic complexes has been unambiguously determined using ESI FT-ICR MS, leading to a proposed fragmentation pathway. xmu.edu.cnnih.gov The high resolving power of instruments like the Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer is particularly beneficial for analyzing complex mixtures where multiple ions may have the same nominal mass. xmu.edu.cn

The fragmentation patterns observed in HRMS spectra also provide valuable structural information. imreblank.chmdpi.com By analyzing the fragments produced when a molecule is broken apart in the mass spectrometer, researchers can deduce the connectivity of atoms within the molecule. imreblank.ch For instance, a general fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones has been proposed based on the detailed analysis of their mass spectrometric data. imreblank.ch

| Instrument | Ionization | Application | Key Findings | Reference(s) |

| ESI-TOF | ESI or DART | Verification of predicted molecular formula and isotope pattern | Provides molecular weight determination to within 5 ppm accuracy. | ufl.edu |

| ESI FT-ICR MS | ESI | Investigation of fragmentation pathways of metalla-aromatic complexes | Unambiguously determined elemental composition of fragment ions. | xmu.edu.cnnih.gov |

| GC/MS and GC/MS/MS | - | Study of fragmentation of 3(2H)-furanones | Proposed a general fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones. | imreblank.ch |

| ESI-TOF HRMS | ESI | Investigation of fragmentation mechanisms of prazoles and related substances | Identified novel fragmentation rules and ions. | mdpi.com |

| HRESIMS-APCI | APCI | Isolation and characterization of furanone derivatives | Provided accurate mass data for structural elucidation. | acgpubs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the definitive structural assignment of compounds like dihydro-5-methoxy-2(3H)-furanone. mdpi.comchemicalbook.comchemicalbook.comchemicalbook.com Both ¹H NMR and ¹³C NMR spectroscopy are routinely used. slideshare.netyoutube.com

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. youtube.com The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. youtube.com Spin-spin coupling, observed as splitting of signals (multiplicity), reveals the number of neighboring protons. youtube.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. slideshare.net While generally less sensitive than ¹H NMR, it is highly valuable for determining the number of unique carbon atoms and their chemical environments. slideshare.netyoutube.com Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C coupling is rarely observed. slideshare.net

For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, ultimately leading to the complete structural elucidation of the molecule. acgpubs.org

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference(s) |

| Furanone derivative | ¹H NMR | CDCl₃ | 5.75 (dq, J = 5.8, 2.3 Hz, 1H), 5.64 (dq, J = 5.8, 2.1 Hz, 1H), 3.82 (s, 6H), 2.68 (ddtd, J = 10.6, 8.4, 6.2, 2.2 Hz, 1H), 2.48 – 2.19 (m, 4H), 2.06 (dtd, J = 13.2, 8.5, 4.8 Hz, 1H), 1.58 – 1.31 (m, 3H) | rsc.org |

| Furanone derivative | ¹³C NMR | CDCl₃ | 167.6, 134.2, 131.3, 63.0, 54.0, 45.1, 36.7, 32.1, 31.5, 29.6 | rsc.org |

| 3-methoxy-2(5H)-furanone | ¹H and ¹³C NMR | - | Spectra provided for structural identification. | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. mdpi.comnih.gov When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. nih.gov An FTIR spectrum is a plot of this absorption versus frequency (or wavenumber), which serves as a molecular fingerprint. researchgate.net

For dihydro-5-methoxy-2(3H)-furanone, the most characteristic absorption band in its FTIR spectrum would be the strong carbonyl (C=O) stretching vibration of the γ-lactone ring. nih.govresearchgate.net This peak typically appears in the region of 1760-1800 cm⁻¹. researchgate.net The presence of a C-O-C stretching vibration from the ether group and the lactone ring would also be expected. The spectrum of a related γ-lactone, 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, γ-lactone, shows characteristic absorptions that can be compared. nist.gov

FTIR is a valuable tool for confirming the presence of the furanone ring system and other functional groups within the molecule. It is often used in conjunction with other analytical techniques, such as NMR and mass spectrometry, for a comprehensive structural characterization. acgpubs.orgmdpi.com For example, in the characterization of new furanones isolated from natural sources, FTIR spectroscopy was used alongside NMR, MS, and UV to elucidate the structures. acgpubs.org

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Note | Reference(s) |

| C=O (γ-lactone) | Stretch | 1760 - 1800 | Strong absorption | researchgate.net |

| C-O | Stretch | 1000 - 1300 | Strong absorption | nih.gov |

| C-H (alkane) | Stretch | 2850 - 2960 | Medium to strong absorption | nist.gov |

Integrated Analytical Workflows and Data Interpretation in Furanone Studies

The characterization of furanone compounds typically involves a combination of chromatographic and spectroscopic techniques to ensure unambiguous identification and purity assessment. An integrated analytical workflow is crucial for distinguishing between isomers and for the comprehensive structural elucidation of these compounds. However, a specific, validated workflow for 2(3H)-Furanone, dihydro-5-methoxy- has not been published.

In the broader context of furanone analysis, researchers commonly employ a multi-step approach. This often begins with separation techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The choice of column and mobile phase in HPLC or the temperature program in GC is critical and is optimized based on the polarity and volatility of the specific furanone derivative.

Following separation, spectroscopic methods are indispensable for structural confirmation. Mass Spectrometry (MS), often coupled with GC (GC-MS), provides vital information on the molecular weight and fragmentation patterns of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is then used to determine the precise arrangement of atoms within the molecule. Infrared (IR) spectroscopy helps to identify the functional groups present, such as the characteristic carbonyl (C=O) and ether (C-O-C) linkages in methoxy (B1213986) furanones.

Unfortunately, the application of such an integrated workflow to 2(3H)-Furanone, dihydro-5-methoxy- has not been documented in peer-reviewed literature. While data exists for similar compounds, such as dihydro-5-methyl-2(3H)-furanone or various methoxy-furanone isomers, direct extrapolation of this data to the target compound would be scientifically unsound without experimental verification.

Table 1: Commonly Employed Analytical Techniques in Furanone Research

| Analytical Technique | Information Provided | Relevance to Dihydrofuranone Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and determination of molecular weight and fragmentation patterns. | Essential for identifying and quantifying furanones in complex mixtures and providing initial structural clues. |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile compounds. | Useful for the purification and analysis of furanone derivatives that are not suitable for GC. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. | Crucial for the definitive structural elucidation of furanone isomers. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Confirms the presence of key structural features like carbonyl and ether groups. |

Table 2: Hypothetical Data Interpretation for 2(3H)-Furanone, dihydro-5-methoxy-

This table is presented for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

| Data Type | Expected Observation | Interpretation |

| GC-MS | Molecular Ion Peak (M+) | Would confirm the molecular weight corresponding to the formula C₅H₈O₃. |

| Fragmentation Pattern | Would likely show fragments corresponding to the loss of the methoxy group (-OCH₃) and cleavage of the lactone ring. | |

| ¹H NMR | Singlet | A singlet integrating to 3 protons would be indicative of the methoxy group protons. |

| Multiplets | Complex multiplets would be expected for the protons on the furanone ring. | |

| ¹³C NMR | Carbonyl Signal | A signal in the downfield region (around 170-180 ppm) would correspond to the lactone carbonyl carbon. |

| Methoxy Carbon Signal | A signal around 50-60 ppm would be characteristic of the methoxy carbon. | |

| IR Spectroscopy | Strong Absorption Band | A strong band around 1770 cm⁻¹ would indicate the C=O stretch of the γ-lactone. |

| C-O Stretching Bands | Bands in the region of 1000-1200 cm⁻¹ would correspond to the C-O stretching of the lactone and ether linkages. |

The absence of detailed research findings and dedicated analytical studies on 2(3H)-Furanone, dihydro-5-methoxy- highlights a clear area for future investigation within the field of furanone chemistry. The synthesis and comprehensive characterization of this compound would be a valuable contribution, allowing for the exploration of its potential properties and applications. Until such studies are undertaken, any discussion of its specific analytical profile remains speculative.

Theoretical and Computational Studies of Dihydrofuranone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of molecular modeling, allowing for a detailed description of the electron distribution and its influence on molecular properties and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties. Methods like B3LYP or B3PW91, often paired with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are commonly employed for this purpose. researchgate.netepstem.net These calculations yield critical data, including the molecule's total energy, dipole moment, and the distribution of atomic charges, which are fundamental to understanding its polarity and intermolecular interactions. researchgate.netscispace.com For instance, DFT calculations can reveal the precise bond lengths and angles of the dihydrofuranone ring and its methoxy (B1213986) substituent, providing a foundational geometric model.

Table 1: Representative Electronic Properties Calculated by DFT

| Property | Description | Typical Calculated Value (Example) |

|---|---|---|

| Total Energy (Hartree) | The total energy of the molecule in its optimized geometry. A lower energy indicates higher stability. | -1155.036 researchgate.net |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule, arising from non-uniform distribution of charge. | 5.895 researchgate.net |

| Chemical Hardness (η) | A measure of the molecule's resistance to a change in its electron configuration. | 1.918 researchgate.net |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | 2.036 researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. taylorandfrancis.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com In contrast, a small gap indicates that the molecule is more reactive. researchgate.net FMO analysis can predict how dihydro-5-methoxy-2(3H)-furanone would interact with other reagents in chemical reactions. taylorandfrancis.com

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.223 researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.387 researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | Energy difference between LUMO and HOMO, indicating molecular stability and reactivity. | 3.836 researchgate.net |

Computational models are highly effective at predicting spectroscopic data, which can then be used to validate or interpret experimental findings. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net By calculating these shifts for a proposed structure like dihydro-5-methoxy-2(3H)-furanone and comparing them to experimental spectra, researchers can confirm the molecular structure. epstem.net A strong linear correlation between the calculated and experimental chemical shifts, indicated by a high R² value, provides confidence in the accuracy of the computational model and the structural assignment. epstem.net Similar methods can also be used to predict infrared (IR) vibrational frequencies.

Table 3: Correlation of Theoretical vs. Experimental NMR Shifts

| Spectrum | Computational Method | Basis Set | Correlation Coefficient (R²) |

|---|---|---|---|

| ¹³C-NMR | GIAO-B3LYP | 6-311G(d,p) | 0.9951 epstem.net |

| ¹³C-NMR | GIAO-B3PW91 | 6-311G(d,p) | 0.9955 epstem.net |

| ¹H-NMR | GIAO-B3LYP | 6-311G(d,p) | 0.8702 epstem.net |

| ¹H-NMR | GIAO-B3PW91 | 6-311G(d,p) | 0.8674 epstem.net |

Molecular Dynamics and Conformational Analysis

The dihydrofuranone ring is not planar and can adopt several different conformations, often described as "envelope" or "twist" shapes. Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore these different shapes and the orientation of substituents. nih.gov These methods, which may utilize molecular force fields developed for such systems, can identify the most stable conformers and calculate the energy barriers for conversion between them. nih.govuq.edu.au For dihydro-5-methoxy-2(3H)-furanone, this analysis would reveal the preferred spatial arrangement of the methoxy group relative to the lactone ring, which can significantly influence its biological activity and reactivity.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory for studying how chemical reactions occur. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the bottleneck of a reaction. Understanding the transition state is key to predicting reaction rates and product distributions. For dihydro-5-methoxy-2(3H)-furanone, these calculations could elucidate the mechanisms of important reactions such as nucleophilic attack at the carbonyl carbon, leading to ring-opening, or electrophilic substitution on the furanone ring. eurjchem.com

Solvation Effects and Polarity Studies within Theoretical Frameworks

Molecules rarely exist in isolation; they are typically in a solution. The surrounding solvent can have a significant impact on a molecule's structure, stability, and reactivity. Computational models can account for these solvation effects, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium. epstem.net These studies can predict how properties like the dipole moment or the absorption of light (solvatochromism) change in different solvents. researchgate.net For a polar molecule like dihydro-5-methoxy-2(3H)-furanone, understanding its behavior in both polar and non-polar solvents is essential for predicting its solubility, partitioning behavior, and reactivity in various chemical and biological environments.

Applications of 2 3h Furanone, Dihydro 5 Methoxy , in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

Dihydro-5-methoxy-2(3H)-furanone serves as a crucial starting material in the synthesis of a wide array of complex organic molecules. Its inherent reactivity allows for various chemical transformations, making it a valuable tool for chemists. The furanone core is a common motif in many biologically active natural products, and the ability to functionalize this scaffold is of significant interest.

One of the key applications of this compound is in the construction of substituted butenolides. These structures are present in numerous natural products and pharmaceuticals. For instance, the synthesis of α,β-butenolides with high enantiomeric excess has been achieved from β,γ-butenolides through a novel Cu(I)-ligand cooperative catalysis. researchgate.net This highlights the potential of furanone derivatives in stereoselective synthesis.

Furthermore, the development of isotopomeric dihydro-2(3H)-furanones, or γ-butyrolactones, has been accomplished using deuterium (B1214612), demonstrating the compound's utility in synthesizing labeled molecules for mechanistic studies. nih.gov The synthesis of these labeled compounds was achieved in high yields from various C4 diacids in the presence of a ruthenium catalyst under high pressure. nih.gov

The versatility of the furanone scaffold is further exemplified by its use in the synthesis of lignans, such as a hexadeuterated matairesinol (B191791) derivative. nih.gov This underscores the compound's importance as a building block for structurally diverse and biologically relevant molecules.

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The dihydrofuranone moiety is a valuable precursor for the synthesis of a variety of heterocyclic compounds. nih.govresearchgate.net Its ability to undergo ring-opening and subsequent recyclization reactions with different nucleophiles allows for the construction of new ring systems. nih.gov

For example, novel furanone derivatives have been used as starting materials to prepare a range of other heterocyclic compounds. nih.gov These transformations often involve reactions with reagents like benzylamine, ammonium (B1175870) acetate, and phenyl hydrazine (B178648) to yield amides, pyrrolones, and other nitrogen-containing heterocycles, respectively. nih.gov

The synthesis of pyridazinone derivatives is another notable application. nih.gov This is typically achieved by reacting furanone derivatives with hydrazine hydrate (B1144303) to form a hydrazide intermediate, which is then cyclized to the desired pyridazinone. nih.gov These pyridazinone derivatives have shown potential as anti-inflammatory agents. nih.gov

Moreover, the reaction of furanone derivatives with carbon disulfide can lead to the formation of oxadiazole-thiones. nih.gov The ability to generate such a diverse array of heterocyclic structures from a single precursor highlights the synthetic utility of dihydro-5-methoxy-2(3H)-furanone.

Strategies for Incorporating the Dihydrofuranone Moiety into Novel Materials

The unique properties of the dihydrofuranone ring make it an attractive component for the development of novel materials. Research has focused on incorporating this moiety into larger molecular architectures to create materials with specific functions.

One approach involves the synthesis of macrocycles containing the 2(5H)-furanone fragment. For instance, novel 28- and 30-membered oxathiamacrocycles have been synthesized through a [2+2] macrocyclization reaction. chimicatechnoacta.ru These sulfur-containing macrocycles are of interest for their potential complexation and extraction properties, particularly for heavy metal cations. chimicatechnoacta.ru

The development of polymers and other materials incorporating the furanone structure is an area of ongoing research. The reactivity of the furanone ring allows for its integration into polymer backbones or as pendant groups, potentially imparting unique thermal, mechanical, or optical properties to the resulting materials.

Development of Reagents and Catalysts Utilizing Furanone Derivatives

Furanone derivatives are not only building blocks but can also be utilized in the development of new reagents and catalysts. The electronic properties of the furanone ring can be tuned by the introduction of various substituents, influencing its catalytic activity.

For example, furan (B31954) derivatives are being explored as catalysts in the conversion of biomass into valuable platform chemicals. frontiersin.org While non-noble metal catalysts are being investigated for their cost-effectiveness, zeolites and polyoxometalates are also being studied for their catalytic potential in upgrading furan derivatives. frontiersin.org

The development of chiral catalysts based on the furanone scaffold is another promising area. The synthesis of enantiomerically pure butenolides using a chiral biphenyl-2-ylphosphine ligand demonstrates the potential for furanone-based systems in asymmetric catalysis. researchgate.net

Furthermore, the synthesis of 3,4,5-trisubstituted furan-2(5H)-one derivatives has been achieved using a novel organic-inorganic hybrid heterogeneous catalyst. researchgate.net This highlights the ongoing efforts to develop efficient and recyclable catalytic systems for the synthesis of furanone-containing molecules.

Emerging Trends and Future Research Directions in 2 3h Furanone, Dihydro 5 Methoxy , Chemistry

Novel Synthetic Methodologies and Sustainable Approaches

The development of efficient and environmentally benign synthetic routes to furanone derivatives is a key focus of modern organic chemistry. While specific methods for 2(3H)-Furanone, dihydro-5-methoxy- are not extensively documented, trends in the synthesis of related γ-butyrolactones and furanones point towards a future dominated by sustainable and catalytic approaches.

A significant trend is the utilization of biomass as a renewable feedstock. rsc.orgrsc.orgrsc.orggoogle.com The catalytic conversion of biomass-derived carbohydrates, such as furfural (B47365), into furanone and lactone structures is a promising green alternative to traditional petroleum-based syntheses. rsc.orgrsc.orgrsc.org For instance, the oxidation of furfural can yield 5-hydroxy-2(5H)-furanone, a potential precursor that could be methoxylated and reduced to the target compound. chemrxiv.org Future research will likely focus on developing one-pot catalytic systems for the direct conversion of biomass to 5-methoxy-γ-butyrolactone, minimizing waste and energy consumption. youtube.com

The exploration of novel catalytic systems is another crucial avenue. Homogeneous and heterogeneous catalysts, including metal complexes and molecular sieves, are being investigated for their efficiency and selectivity in lactone synthesis. rsc.orgmdpi.com For example, titanium silicate (B1173343) molecular sieves have been shown to be effective catalysts in the synthesis of 5-hydroxy-2(5H)-furanone. rsc.org The development of catalysts that can operate under mild conditions and are easily recyclable is a primary goal.

Table 1: Comparison of Synthetic Approaches for γ-Butyrolactone and Related Furanones

| Synthetic Approach | Precursors | Catalyst/Reagents | Key Advantages |

| Biomass Conversion | Furfural, Carbohydrates | Heterogeneous catalysts (e.g., Pd/HAC, TS-1) | Renewable feedstock, potentially lower environmental impact. rsc.orgrsc.orgrsc.orgchemrxiv.org |

| Catalytic Hydrogenation | 2-Furanone derivatives | Palladium on activated carbon (Pd/HAC) | High yields, recyclable catalyst. rsc.org |

| Oxidation of Diols | 1,4-Butanediol | Copper catalyst | Established industrial process. |

| Intramolecular Cyclization | γ-hydroxy acids | Acid or base catalysis | Versatile laboratory-scale method. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For 2(3H)-Furanone, dihydro-5-methoxy-, computational studies can provide valuable insights into its structure, reactivity, and potential applications, even in the absence of extensive experimental data.

Structure-Activity Relationship (SAR) models, for instance, can be employed to predict the biological activity of furanone derivatives. nih.gov While specific studies on 5-methoxy-γ-butyrolactone are limited, computational models for γ-butyrolactone (GBL) have been used to predict its low systemic toxicity. nih.gov Similar approaches could be applied to understand the influence of the 5-methoxy group on the molecule's properties.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful for investigating reaction mechanisms and predicting spectroscopic properties. nih.gov For related lactones, DFT has been used to study intermolecular interactions, which are crucial for understanding their reactivity. nih.gov Future computational work on 2(3H)-Furanone, dihydro-5-methoxy- could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and how the methoxy (B1213986) group influences the lactone ring conformation.

Reaction Pathway Elucidation: Modeling potential reactions, such as ring-opening polymerizations or nucleophilic attacks, to predict their feasibility and identify key transition states.

Spectroscopic Prediction: Calculating NMR, IR, and other spectral data to aid in the characterization of the compound and its reaction products.

Table 2: Applications of Computational Modeling in Furanone Chemistry

| Computational Method | Application | Predicted Properties |

| Structure-Activity Relationship (SAR) | Predicting biological activity | Toxicity, pharmacological effects. nih.gov |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and molecular properties | Reaction energies, transition state geometries, spectroscopic data. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying dynamic behavior and interactions | Solvent effects, conformational changes over time. researchgate.net |

Exploration of New Reactivity Pathways and Transformations

The reactivity of the γ-butyrolactone scaffold is well-established, but the presence of the 5-methoxy group in 2(3H)-Furanone, dihydro-5-methoxy- introduces new possibilities for chemical transformations. The methoxy group can act as a leaving group or influence the electronic properties of the lactone ring, leading to unique reactivity.

One area of interest is the reaction with nucleophiles. Studies on related 5-alkoxy-2(5H)-furanones have shown that they are susceptible to nucleophilic attack, with substitution occurring at different positions depending on the reaction conditions. nih.gov The 1,4-addition of Grignard reagents to 5-methoxy-2(5H)-furanone has been reported as a route to β-alkyl-γ-alkoxy-γ-butyrolactones. researchgate.net Further exploration of these reactions with various nucleophiles could lead to a diverse range of functionalized lactones.

Another promising area is the use of this compound in cycloaddition reactions. The 1,3-dipolar cycloaddition of silyl (B83357) nitronates to 5-methoxy-2(5H)-furanone has been shown to produce fused heterocyclic compounds. researchgate.net Investigating other types of cycloadditions could open up pathways to complex polycyclic structures.

Future research could also focus on leveraging the methoxy group to control stereochemistry in reactions, a critical aspect in the synthesis of chiral molecules. The development of stereoselective transformations would significantly enhance the synthetic utility of this furanone derivative. acs.org

Interdisciplinary Research with Materials Science

The intersection of organic chemistry and materials science offers exciting opportunities for the development of new functional materials. 2(3H)-Furanone, dihydro-5-methoxy-, as a derivative of γ-butyrolactone, has potential applications in polymer chemistry and the creation of novel materials.

γ-Butyrolactone itself is a precursor to poly(γ-butyrolactone) (PGL), a biodegradable and chemically recyclable polymer. wikipedia.orgrsc.org The properties of PGL can be tuned by incorporating functionalized monomers. The 5-methoxy group in 2(3H)-Furanone, dihydro-5-methoxy- could serve as a handle for post-polymerization modification, allowing for the introduction of various functionalities onto the polymer backbone. This could lead to the development of "smart" polymers that respond to external stimuli or have specific biomedical applications.

Furthermore, the furanone ring itself is a versatile scaffold for the synthesis of functional molecules that can be incorporated into materials. For example, furan-based compounds are being explored for the development of bio-based epoxy resins and other polymers. nih.gov The unique reactivity of 2(3H)-Furanone, dihydro-5-methoxy- could be harnessed to create novel monomers for polymerization, leading to materials with tailored properties such as thermal stability, biodegradability, and specific optical or electronic characteristics. The development of polymers from renewable resources is a key aspect of green chemistry. youtube.com

Table 3: Potential Applications in Materials Science

| Material Type | Potential Role of 2(3H)-Furanone, dihydro-5-methoxy- | Desired Properties of Resulting Material |

| Biodegradable Polymers | As a comonomer in the synthesis of poly(γ-butyrolactone) derivatives. | Tunable degradation rates, biocompatibility. rsc.org |

| Functional Polymers | As a precursor for monomers with modifiable functional groups. | Stimuli-responsive behavior, drug delivery capabilities. |

| Bio-based Resins | As a building block for novel epoxy resins or thermosets. | Enhanced thermal stability, improved mechanical properties from a renewable source. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.